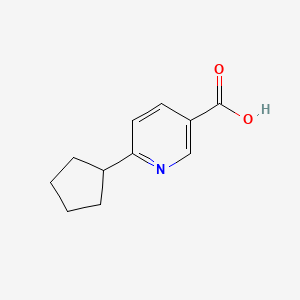
Sodium 1-methyl-1H-pyrazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-methyl-1H-pyrazole-5-sulfinate is a versatile chemical compound with the molecular formula C₄H₅N₂NaO₂S and a molecular weight of 168.15 g/mol . This compound is a white crystalline solid and is primarily used for research purposes . It belongs to the class of sulfur-containing pyrazoles, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 1-methyl-1H-pyrazole-5-sulfinate, involves several methodologies. One common approach is the reaction of sulfonyl hydrazides with 1,3-diketones and sodium sulfinates under mild conditions using molecular iodine as a catalyst . This method allows for the direct one-step formation of sulfonated pyrazoles .
Industrial Production Methods
Industrial production methods for sodium sulfinates often involve multicomponent reactions (MCR) and one-pot processes, which are efficient and environmentally friendly . These methods utilize green solvents and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-methyl-1H-pyrazole-5-sulfinate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfinate group to a sulfonate group.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen and carbon positions of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, transition metal catalysts, and photoredox catalysts . Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and sulfones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
Sodium 1-methyl-1H-pyrazole-5-sulfinate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of sodium 1-methyl-1H-pyrazole-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophilic targets, forming stable sulfonamide bonds . This mechanism is crucial in enzyme inhibition and protein modification, where the compound interacts with specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 1-methyl-1H-pyrazole-4-sulfinate: Similar in structure but differs in the position of the sulfinate group.
Sodium 1-methyl-1H-pyrazole-3-sulfinate: Another isomer with the sulfinate group at a different position.
Uniqueness
Sodium 1-methyl-1H-pyrazole-5-sulfinate is unique due to its specific position of the sulfinate group, which influences its reactivity and selectivity in chemical reactions . This positional difference can lead to variations in biological activity and industrial applications, making it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C4H5N2NaO2S |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
sodium;2-methylpyrazole-3-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-4(9(7)8)2-3-5-6;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
PLBGCFNWGZRUFF-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=CC=N1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)



